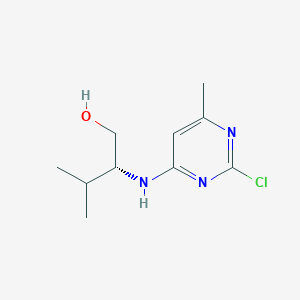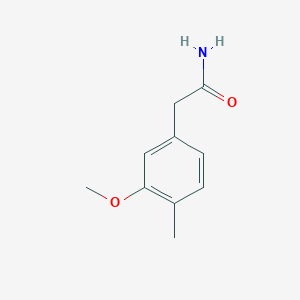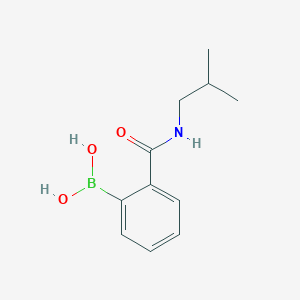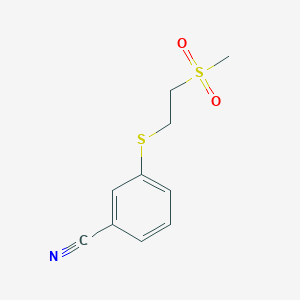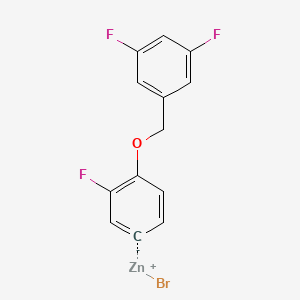
4-(3',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling.
Common Reagents and Conditions:
Palladium catalysts: Often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, coupling with an aryl halide would yield a biaryl compound.
科学的研究の応用
Chemistry:
Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds.
Pharmaceuticals: Useful in the synthesis of drug intermediates.
Biology:
Labeling studies: The fluorine atoms can be used as markers in biological studies.
Medicine:
Drug development: Helps in the synthesis of fluorinated compounds, which often have improved pharmacokinetic properties.
Industry:
Material science: Used in the synthesis of fluorinated polymers and other materials.
作用機序
The mechanism by which 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The presence of fluorine atoms increases the electron density on the aromatic ring, enhancing its reactivity. The compound can participate in oxidative addition and reductive elimination steps, especially in palladium-catalyzed cross-coupling reactions.
類似化合物との比較
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylboronic acid
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison:
- Reactivity: The zinc compound is generally more reactive than its boronic acid counterpart but less reactive than the magnesium bromide variant.
- Selectivity: The presence of fluorine atoms in the zinc compound provides higher selectivity in reactions compared to non-fluorinated analogs.
- Stability: The zinc compound is more stable in THF compared to the magnesium bromide variant, which is more sensitive to moisture.
This detailed article provides a comprehensive overview of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-5-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
UEZLGPSQFWLQOG-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


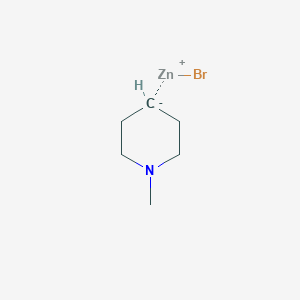
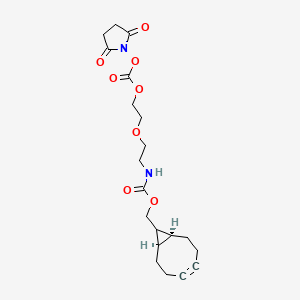
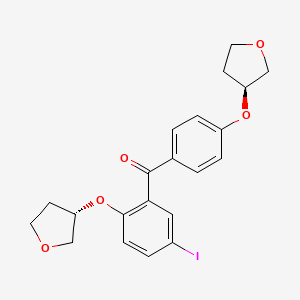
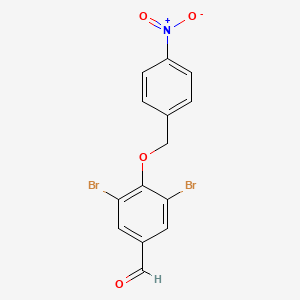
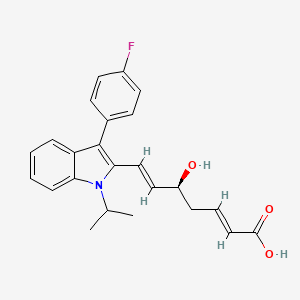
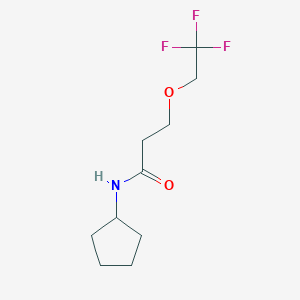
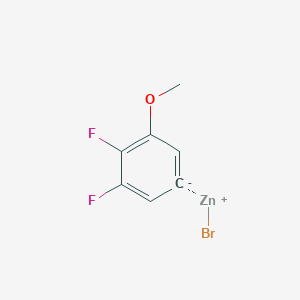
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
